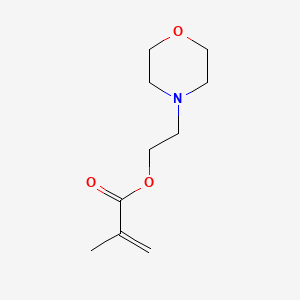

2-N-Morpholinoethyl methacrylate

Description

The exact mass of the compound 2-Morpholinoethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZNJOQNLFEAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55972-47-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70184068 | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2997-88-8 | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(N-Morpholino)ethyl Methacrylate: Properties, Synthesis, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA) is a functional methacrylate monomer that has garnered significant attention in the field of biomaterials and drug delivery. Its unique chemical structure, featuring a tertiary amine within a morpholino group, imparts desirable properties such as hydrophilicity and pH-sensitivity.[1] Polymers derived from MEMA, particularly poly(2-(N-Morpholino)ethyl methacrylate) (PMEMA), are classified as "smart" polymers due to their ability to respond to environmental pH changes. This characteristic makes them highly valuable for the development of controlled drug release systems, among other biomedical applications.[2] This technical guide provides a comprehensive overview of the core properties of MEMA, detailed experimental protocols, and its applications in drug delivery, with a focus on data-driven insights for researchers and drug development professionals.

Physicochemical Properties of 2-(N-Morpholino)ethyl Methacrylate

MEMA is a colorless to light yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in polymer synthesis and material design.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₇NO₃ | [3][4] |

| Molecular Weight | 199.25 g/mol | [3][4] |

| Boiling Point | 81 °C at 1 mmHg | [3] |

| Density | 1.045 g/mL | [3] |

| Refractive Index | 1.4700 - 1.4740 | [3] |

| Appearance | Colorless to light yellow to light red clear liquid | [3] |

| CAS Number | 2997-88-8 | [3] |

Synthesis and Polymerization

Synthesis of 2-(N-Morpholino)ethyl Methacrylate Monomer

While commercially available, MEMA can be synthesized in the laboratory via esterification. A common method involves the reaction of 2-(morpholino)ethanol with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of MEMA

-

Materials: 2-(morpholino)ethanol, methacryloyl chloride, triethylamine (B128534) (or another suitable base), an inert solvent (e.g., dichloromethane (B109758) or THF), and an inhibitor (e.g., hydroquinone) to prevent premature polymerization.

-

Procedure:

-

Dissolve 2-(morpholino)ethanol and triethylamine in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the cooled solution under constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The resulting mixture will contain the MEMA product and triethylamine hydrochloride salt. The salt can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acid and base.

-

Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to obtain pure MEMA. Add a small amount of inhibitor to the purified monomer for storage.

-

Polymerization of 2-(N-Morpholino)ethyl Methacrylate

MEMA can be polymerized through various techniques, with free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common for creating well-defined polymers for biomedical applications.

Experimental Protocol: Free Radical Polymerization of MEMA

-

Materials: MEMA monomer, a free radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., toluene, 1,4-dioxane).

-

Procedure:

-

Dissolve the desired amount of MEMA and AIBN in the solvent in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the resulting polymer (PMEMA) in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry it under vacuum.

-

Experimental Protocol: RAFT Polymerization of MEMA

-

Materials: MEMA monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a free radical initiator (e.g., AIBN or ACVA), and a solvent.

-

Procedure:

-

Combine the MEMA monomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel. The molar ratio of monomer to RAFT agent will determine the target molecular weight.

-

De-gas the mixture thoroughly using freeze-pump-thaw cycles.

-

Heat the reaction to the appropriate temperature (typically 60-80 °C) under an inert atmosphere.

-

Monitor the polymerization progress by taking samples at different time points and analyzing them by techniques like NMR for monomer conversion and GPC for molecular weight and polydispersity.

-

Once the desired conversion is reached, stop the reaction by cooling and exposing it to air.

-

Isolate the polymer by precipitation in a suitable non-solvent and dry it under vacuum.

-

Characterization of Poly(2-(N-Morpholino)ethyl Methacrylate)

The synthesized PMEMA should be thoroughly characterized to determine its molecular weight, molecular weight distribution (polydispersity), and chemical structure.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer and can be used to determine the degree of polymerization. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the polymerization of the methacrylate group. |

pH-Responsive Properties and Drug Delivery Applications

The tertiary amine in the morpholino group of MEMA is responsible for the pH-responsive behavior of its polymers. At low pH, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell and become hydrophilic. As the pH increases above the polymer's pKa, the amine groups are deprotonated, the polymer becomes more hydrophobic, and it collapses or shrinks. This transition is crucial for the design of drug delivery systems that can release their payload in response to specific pH environments, such as those found in tumor tissues or within endosomes.

While the precise pKa of the PMEMA homopolymer is not widely reported, a study on copolymers of MEMA and 2-(dimethylamino)ethyl methacrylate (DMAEMA) suggests a pKa of 6.2 for the MEMA component in the copolymer.[5] This value indicates that PMEMA-based materials are likely to exhibit a sharp pH transition around the physiological pH range, making them suitable for targeted drug delivery.

Synthesis of pH-Responsive Hydrogels for Drug Delivery

Experimental Protocol: Synthesis of a PMEMA-based Hydrogel

-

Materials: MEMA monomer, a cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate - EGDMA), a free radical initiator, and a solvent (e.g., a mixture of water and ethanol).

-

Procedure:

-

Prepare a solution of MEMA, EGDMA, and the initiator in the chosen solvent.

-

Pour the solution into a mold (e.g., between two glass plates with a spacer).

-

Initiate polymerization, for example, by UV irradiation if a photoinitiator is used, or by heating.

-

After polymerization is complete, remove the resulting hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

-

The hydrogel can then be dried for drug loading studies.

-

In Vitro Drug Release Studies

Experimental Protocol: Drug Loading and Release

-

Drug Loading: Swell a pre-weighed, dried hydrogel in a solution of the drug at a pH where the hydrogel is in its swollen state. The amount of drug loaded can be determined by measuring the change in drug concentration in the supernatant using UV-Vis spectroscopy.

-

Drug Release:

-

Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline - PBS) at a specific pH.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace them with fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Repeat the experiment at different pH values to evaluate the pH-dependent release profile.

-

Biological Properties and Interactions

Polymers containing tertiary amine groups, such as PMEMA, are known to interact with biological systems. Their cationic nature at physiological pH can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[6] This property is advantageous for intracellular drug delivery.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to different concentrations of the PMEMA-based material (e.g., nanoparticles or dissolved polymer) for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of around 570 nm.

-

Analysis: Calculate the cell viability as a percentage of the untreated control cells.

Visualizing Workflows and Relationships

Experimental Workflow for Hydrogel-based Drug Delivery

Caption: Workflow for developing MEMA-based hydrogels for drug delivery.

pH-Responsive Behavior of PMEMA

Caption: pH-responsive mechanism of PMEMA leading to drug release.

Conclusion

2-(N-Morpholino)ethyl methacrylate is a versatile monomer for the creation of advanced biomaterials with tunable properties. Its pH-responsive nature makes it an excellent candidate for the development of sophisticated drug delivery systems that can provide targeted and controlled release of therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of MEMA-based polymers in their work. Further research into the precise biological interactions and in vivo performance of these materials will continue to expand their utility in the biomedical field.

References

- 1. polysciences.com [polysciences.com]

- 2. Physicochemical Properties and Biological Performance of Polymethacrylate Based Gene Delivery Vector Systems: Influence of Amino Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-N-Morpholinoethyl methacrylate | 2997-88-8 [chemicalbook.com]

- 4. 2-Morpholinoethyl methacrylate | C10H17NO3 | CID 76343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(N-Morpholino)ethyl Methacrylate (MEMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA), a versatile monomer with significant potential in biomedical applications, particularly in the field of drug delivery. MEMA's unique pH-responsive behavior, stemming from its morpholino group, makes it an attractive building block for "smart" polymers that can respond to physiological cues. This document details the synthetic routes to MEMA, purification strategies, and a thorough analysis of its physicochemical properties through various spectroscopic techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel drug delivery systems and advanced biomaterials.

Introduction

2-(N-Morpholino)ethyl methacrylate (MEMA) is a functional methacrylate monomer characterized by the presence of a morpholine (B109124) ring. This heterocyclic moiety imparts hydrophilicity and, critically, a pH-sensitive nature to polymers incorporating MEMA units. The tertiary amine within the morpholine ring can be protonated at acidic pH, leading to a change in polymer solubility and conformation. This property is of paramount interest for the design of intelligent drug delivery systems that can selectively release their therapeutic payload in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[1] Beyond drug delivery, MEMA finds applications in the formulation of dental adhesives, coatings, and hydrogels.[2]

This guide will focus on the two primary synthetic pathways to MEMA: the direct esterification of 4-(2-hydroxyethyl)morpholine with methacryloyl chloride and the transesterification of a methyl methacrylate with 4-(2-hydroxyethyl)morpholine. Detailed experimental protocols, characterization data, and workflow diagrams are provided to facilitate the successful synthesis and analysis of this important monomer.

Synthesis of 2-(N-Morpholino)ethyl Methacrylate

The synthesis of MEMA can be achieved through several chemical routes. The most common and direct methods involve the formation of an ester linkage between a morpholine-containing alcohol and a methacrylic acid derivative.

Method 1: Esterification of 4-(2-Hydroxyethyl)morpholine with Methacryloyl Chloride

This method is a classic esterification reaction where the hydroxyl group of 4-(2-hydroxyethyl)morpholine attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Esterification of 4-(2-hydroxyethyl)morpholine.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-(2-hydroxyethyl)morpholine (1.0 eq) and anhydrous dichloromethane (B109758) (DCM) as the solvent. The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.1 eq) is added to the stirred solution.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride (1.05 eq), dissolved in anhydrous DCM, is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

Method 2: Transesterification of Methyl Methacrylate with 4-(2-Hydroxyethyl)morpholine

Transesterification offers an alternative route that avoids the use of the more reactive and corrosive methacryloyl chloride. This reaction is typically catalyzed by an acid or a base.

Reaction Scheme:

Caption: Transesterification of methyl methacrylate.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a distillation apparatus. The flask is charged with methyl methacrylate (excess), 4-(2-hydroxyethyl)morpholine (1.0 eq), a suitable catalyst (e.g., p-toluenesulfonic acid or a titanate catalyst), and a polymerization inhibitor (e.g., hydroquinone).

-

Reaction: The mixture is heated to reflux. The methanol byproduct is continuously removed by distillation, driving the equilibrium towards the product side.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methyl methacrylate is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst, followed by water and brine.

-

Purification: The organic layer is dried, and the solvent is evaporated. The crude MEMA is then purified by vacuum distillation.

Characterization of 2-(N-Morpholino)ethyl Methacrylate

Thorough characterization is essential to confirm the identity and purity of the synthesized MEMA. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Physical and Chemical Properties

A summary of the key physical and chemical properties of MEMA is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 81 °C at 1 mmHg | |

| Density | ~1.045 g/mL at 25 °C | |

| CAS Number | 2997-88-8 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of MEMA. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of MEMA exhibits characteristic signals for the methacrylate and morpholinoethyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.10 | s | 1H | Vinylic proton (C=CH₂) cis to C=O |

| ~5.55 | s | 1H | Vinylic proton (C=CH₂) trans to C=O |

| ~4.25 | t | 2H | O-CH₂ -CH₂-N |

| ~3.70 | t | 4H | O-CH₂-CH₂ -N (morpholine) |

| ~2.75 | t | 2H | O-CH₂-CH₂ -N |

| ~2.50 | t | 4H | O-CH₂ -CH₂-N (morpholine) |

| ~1.95 | s | 3H | Methacrylate methyl group (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of MEMA.

| Chemical Shift (ppm) | Assignment |

| ~167.5 | Carbonyl carbon (C =O) |

| ~136.0 | Quaternary vinylic carbon (C =CH₂) |

| ~125.5 | Methylene vinylic carbon (C=CH₂ ) |

| ~66.5 | O-C H₂-CH₂-N |

| ~63.0 | O-CH₂-C H₂-N (morpholine) |

| ~57.0 | O-CH₂-C H₂-N |

| ~53.5 | O-C H₂-CH₂-N (morpholine) |

| ~18.5 | Methacrylate methyl carbon (-C H₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the MEMA molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester carbonyl) |

| ~1640 | C=C stretching (vinylic) |

| ~1450 | C-H bending (methylene and methyl) |

| ~1160 | C-O-C stretching (ester) |

| ~1115 | C-O-C stretching (ether in morpholine ring) |

| ~940 | =C-H out-of-plane bending |

Applications in Drug Development

The pH-responsive nature of MEMA-based polymers makes them highly suitable for advanced drug delivery applications.

pH-Responsive Drug Release

In the acidic environment of a tumor or within the endo-lysosomal pathway of a cell, the morpholino group of the MEMA unit becomes protonated. This protonation leads to a change in the polymer's properties, such as an increase in hydrophilicity and a conformational change. This can trigger the release of an encapsulated drug.

Caption: Mechanism of pH-triggered drug release.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(N-Morpholino)ethyl methacrylate. The experimental protocols for its synthesis via esterification and transesterification have been outlined, along with purification strategies. Comprehensive characterization data from NMR and FTIR spectroscopy have been presented in a structured format to aid in the identification and quality control of the synthesized monomer. The unique pH-responsive properties of MEMA and its potential applications in drug delivery have also been highlighted. This guide serves as a practical resource for researchers and scientists working to harness the potential of "smart" polymers for advanced therapeutic applications.

References

An In-depth Technical Guide to 2-N-Morpholinoethyl Methacrylate (MEMA) Monomer: Purity and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of purity and storage for 2-(N-Morpholino)ethyl methacrylate (B99206) (MEMA), a versatile monomer increasingly utilized in biomedical applications, smart coatings, and specialty adhesives. Proper handling and storage of MEMA are paramount to ensure its performance, stability, and the integrity of downstream applications.

MEMA Monomer Purity

The purity of 2-N-Morpholinoethyl methacrylate is a critical parameter that directly influences its polymerization behavior and the properties of the resulting polymer. Commercial grades of MEMA are typically available in purities of 95% or greater, with higher purity grades also accessible for more demanding applications.[1][2][3][4] The primary method for assessing the purity of MEMA is gas chromatography (GC).[3][4]

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥ 95% to ≥ 98.0% | Gas Chromatography (GC) |

| Appearance | Colorless to light yellow or light red clear liquid | Visual Inspection |

| Inhibitor | MEHQ (Monomethyl Ether Hydroquinone) | High-Performance Liquid Chromatography (HPLC) |

| Inhibitor Concentration | Typically ~1200 ppm | HPLC |

Prevention of Premature Polymerization: The Role of Inhibitors

Like other methacrylate monomers, MEMA is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of contaminants. To prevent this, a polymerization inhibitor is added during manufacturing. The most commonly used inhibitor for MEMA is Monomethyl Ether Hydroquinone (MEHQ), also known as methoxyhydroquinone.[1][2][3] Butylated hydroxytoluene (BHT) has also been mentioned as a stabilizer for some methacrylate grades.[2]

The inhibitor works by scavenging free radicals that initiate the polymerization process. It is crucial to be aware of the inhibitor type and concentration, as it may need to be removed before certain controlled polymerization techniques.

Recommended Storage and Handling Conditions

Proper storage of MEMA is essential to maintain its purity and prevent premature polymerization. The following conditions are recommended:

-

Temperature: While some sources suggest storage at room temperature, for long-term stability and to minimize the risk of polymerization, it is advisable to store MEMA in a refrigerator at 2-8°C.[5] For flammable materials, storage in a designated flammables refrigerator is recommended.[6]

-

Light: MEMA should be protected from light.[7] Amber glass bottles or opaque containers are suitable for storage.

-

Atmosphere: The presence of oxygen is necessary for the inhibitor to function effectively. Therefore, MEMA should not be stored under an inert atmosphere. The container should be kept tightly closed to prevent the ingress of moisture and other contaminants.[6][8]

-

Incompatible Materials: Store MEMA away from strong acids, strong bases, peroxides, reducing agents, and other oxidizing agents.[6][8]

Table 2: Summary of Recommended Storage Conditions for MEMA

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential polymerization |

| Light | Store in the dark (amber bottle) | Prevents light-induced polymerization |

| Atmosphere | Air atmosphere (not inert) | Oxygen is required for the inhibitor to be effective |

| Container | Tightly sealed | Prevents contamination and moisture absorption |

| Incompatibilities | Avoid strong acids, bases, oxidizing and reducing agents | Prevents hazardous reactions and decomposition |

Experimental Protocols for Quality Control

To ensure the quality of this compound for research and development, the following experimental protocols for purity and inhibitor concentration determination can be employed.

Purity Determination by Gas Chromatography (GC)

This method provides a means to determine the purity of MEMA and identify any potential impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

-

Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5ms or equivalent (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume of the MEMA sample (e.g., 1 µL) is injected into the GC inlet. A split injection mode (e.g., 50:1 split ratio) is typically used.

-

Temperature Program:

-

Inlet Temperature: 250°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Detector Temperature: 300°C

-

-

Data Analysis: The purity of MEMA is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Inhibitor (MEHQ) Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of the MEHQ inhibitor in the MEMA monomer.

Methodology:

-

Instrumentation: An HPLC system with a UV-Vis detector is required.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for this separation.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) can be used as the mobile phase. The mobile phase should be filtered and degassed before use.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The UV detector should be set to a wavelength where MEHQ has significant absorbance, typically around 290 nm.

-

Sample Preparation:

-

Prepare a standard stock solution of MEHQ of known concentration in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Dilute a known amount of the MEMA sample in the mobile phase.

-

-

Analysis: Inject the calibration standards and the prepared MEMA sample into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the MEHQ standards against their concentration. Use the calibration curve to determine the concentration of MEHQ in the MEMA sample.

Visualizations

Caption: Logical relationship between storage, inhibitor, and purity.

Caption: Quality control workflow for MEMA monomer.

References

- 1. ecetoc.org [ecetoc.org]

- 2. Optimization and Validation of a HPLC-UV/Vis Method for Simultaneous Determination of Hydroquinone, Mono Methyl Ether of Hydroquinone and Phenothiazine in Higher Alkyl Methacrylate Esters - ProQuest [proquest.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. aai.solutions [aai.solutions]

- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for MEHQ - Chromatography Forum [chromforum.org]

- 8. standards.iteh.ai [standards.iteh.ai]

An In-depth Technical Guide on the Solubility of 2-N-Morpholinoethyl Methacrylate (MEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-N-Morpholinoethyl methacrylate (B99206) (MEMA) is a functional monomer increasingly utilized in the development of advanced materials for biomedical applications, including drug delivery systems, dental adhesives, and responsive hydrogels. Its unique molecular structure, incorporating a hydrophilic morpholino group and a polymerizable methacrylate moiety, imparts desirable properties such as pH-sensitivity and biocompatibility. A thorough understanding of its solubility in various solvents is critical for its effective polymerization, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of MEMA, details experimental protocols for solubility determination, and illustrates a typical synthesis workflow.

Solubility Profile of 2-N-Morpholinoethyl Methacrylate

While specific quantitative solubility data for this compound (MEMA) is not extensively documented in publicly available literature, its structural features provide strong indications of its solubility behavior. MEMA is generally characterized as a hydrophilic monomer that is also soluble in a range of organic solvents.[1]

Qualitative Solubility Summary

Based on its chemical properties and information from chemical suppliers, the following qualitative solubility profile can be inferred:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Miscible/Highly Soluble | The presence of the morpholino group with its nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. The ester group also contributes to its polarity. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | The polarity of MEMA allows for favorable dipole-dipole interactions with these solvents. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the MEMA molecule makes it less compatible with non-polar solvents. |

This qualitative assessment is based on general principles of solubility ("like dissolves like") and information from supplier data sheets. Experimental verification is necessary for specific applications.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the gravimetric determination of the solubility of MEMA in a given solvent. This method is based on standard laboratory procedures for solubility assessment.

Objective: To determine the solubility of this compound (MEMA) in a selected solvent at a specific temperature.

Materials:

-

This compound (MEMA), >95% purity

-

Selected solvent (e.g., deionized water, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Glass vials with screw caps

-

Micropipettes

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of MEMA to a series of glass vials.

-

Using a micropipette, add a precise volume (e.g., 5.00 mL) of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved MEMA should be visible.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.

-

Centrifuge the vials at a sufficient speed and duration to pellet the remaining undissolved solid MEMA.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Determine the weight of the aliquot.

-

Evaporate the solvent from the aliquot in a drying oven at a temperature below the boiling point of MEMA and the solvent until a constant weight is achieved.

-

Weigh the vial containing the dried MEMA residue.

-

-

Calculation of Solubility:

-

Calculate the mass of MEMA in the aliquot by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of MEMA in aliquot / Volume of aliquot) * 100

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for MEMA and the chosen solvent for specific handling and disposal instructions.

Synthesis of this compound

The following diagram illustrates a typical synthetic route for this compound via the transesterification of methyl methacrylate with 2-(morpholino)ethanol.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains limited, the qualitative assessment based on its chemical structure offers valuable guidance for solvent selection. The provided experimental protocol outlines a standard method for obtaining precise solubility data, which is essential for optimizing formulation and processing parameters in research and development. The visualization of the synthetic pathway offers a clear overview of the production of this important functional monomer. For critical applications, it is strongly recommended that researchers and drug development professionals conduct their own solubility studies to obtain quantitative data relevant to their specific systems and conditions.

References

Spectroscopic Profile of 2-N-Morpholinoethyl Methacrylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of 2-N-Morpholinoethyl methacrylate (B99206) (MEMA), a versatile monomer employed in the synthesis of functional polymers for various applications, including drug delivery systems and smart coatings. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive reference for the characterization of MEMA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

2-N-Morpholinoethyl methacrylate (MEMA) is a functional acrylic monomer characterized by the presence of a morpholine (B109124) ring. This heterocyclic moiety imparts unique properties to polymers derived from MEMA, such as pH-responsiveness and hydrophilicity, making it a valuable building block in the development of advanced materials. Accurate and thorough characterization of the monomer is a critical first step in polymer synthesis and application. This guide details the spectroscopic signature of MEMA, providing quantitative data and experimental protocols for its identification and analysis.

Molecular Structure and Spectroscopic Correlation

The molecular structure of MEMA, with key functional groups, is presented below. The spectroscopic data directly correlate to the different protons and carbons within this structure.

In-Depth Technical Guide to the Thermal Properties of Poly(2-N-Morpholinoethyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-N-morpholinoethyl methacrylate) (PMEMA) is a synthetic polymer that has garnered significant interest within the biomedical and pharmaceutical fields. Its unique pH- and thermo-responsive properties make it a promising candidate for advanced drug delivery systems, smart coatings, and various biomedical applications.[1] Understanding the thermal characteristics of PMEMA is paramount for its effective application, particularly in processes involving thermal cycling, sterilization, and predicting its behavior in physiological environments. This technical guide provides a comprehensive overview of the thermal properties of PMEMA, including its glass transition and thermal decomposition, supported by detailed experimental protocols and comparative data from similar polymers.

Core Thermal Properties

The key thermal properties of a polymer are its glass transition temperature (Tg) and its thermal decomposition temperature (Td). These parameters define the operational temperature range of the polymer and provide insights into its molecular structure and stability.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical property of amorphous and semi-crystalline polymers.[2] It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is associated with the onset of segmental motion of the polymer chains.

Thermal Decomposition Temperature (Td)

The thermal decomposition temperature indicates the onset of irreversible chemical degradation of the polymer. This property is crucial for determining the upper limit of the polymer's processing and application temperatures.

Specific TGA data for PMEMA homopolymer is not extensively reported. However, studies on similar polymethacrylates provide a general understanding of their thermal stability. For example, the thermal degradation of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) has been shown to occur in two main stages, with the initial decomposition starting around 290-400°C.[5] The thermal stability of polymethacrylates is influenced by factors such as the nature of the side chain and the presence of any impurities or additives.

Tabulated Thermal Data

To facilitate a comparative understanding, the following table summarizes the available thermal property data for PMEMA and related polymethacrylates.

| Polymer | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Onset (Td) (°C) |

| Poly(this compound) (PMEMA) | Data not available | Data not available |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 19[3][4] | ~290-400[5] |

| Poly(methyl methacrylate) (PMMA) | ~105-125 | ~280-300[6][7] |

Note: The provided data for PMMA and PDMAEMA are for comparative purposes. The actual thermal properties of PMEMA may vary depending on factors such as molecular weight, polydispersity, and measurement conditions.

Experimental Protocols

The determination of the thermal properties of polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1]

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:

-

An initial heating scan to erase the thermal history of the sample.

-

A controlled cooling scan.

-

A second heating scan, during which the Tg is measured. A typical heating rate is 10°C/min.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Td Determination

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8]

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air), depending on the desired experimental conditions.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition (Td) is typically determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Synthesis of Poly(this compound)

PMEMA is typically synthesized via free-radical polymerization of the 2-N-morpholinoethyl methacrylate (B99206) (MEMA) monomer.

Free-Radical Polymerization Workflow

Caption: Free-radical polymerization workflow for the synthesis of PMEMA.

Thermal Analysis Workflow

The characterization of the thermal properties of the synthesized PMEMA follows a standard analytical workflow.

Caption: Workflow for the thermal characterization of PMEMA using DSC and TGA.

Conclusion

While specific quantitative data for the thermal properties of poly(this compound) homopolymer remains an area for further investigation, a comprehensive understanding of its expected thermal behavior can be inferred from the analysis of structurally similar polymers and established analytical techniques. The provided experimental protocols for DSC and TGA offer a robust framework for researchers to determine the precise Tg and Td of their synthesized PMEMA. This knowledge is critical for the rational design and successful implementation of PMEMA-based materials in advanced drug delivery and other biomedical applications. Future research should focus on systematically characterizing PMEMA of varying molecular weights and architectures to build a comprehensive thermal property database.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]

- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 5. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. researchgate.net [researchgate.net]

- 8. matec-conferences.org [matec-conferences.org]

pH-Responsive Behavior of 2-(N-Morpholino)ethyl Methacrylate Polymers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polymers based on 2-(N-morpholino)ethyl methacrylate (B99206) (MEMA) are a class of "smart" materials that exhibit significant changes in their physical properties in response to variations in environmental pH. This characteristic makes them highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery. The morpholino group in the MEMA monomer contains a tertiary amine that can be protonated at acidic pH, leading to a cascade of events including polymer chain expansion, increased hydrophilicity, and swelling. This guide provides a comprehensive technical overview of the synthesis, characterization, and pH-responsive behavior of MEMA polymers, with a focus on their application in drug delivery systems.

Core Principles of pH-Responsiveness

The pH-responsive behavior of poly(MEMA) is governed by the protonation and deprotonation of the tertiary amine in the morpholino side group.[1] At pH values below the polymer's acid dissociation constant (pKa), the amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This repulsion, coupled with an influx of water to balance the osmotic pressure, causes the polymer network to swell. Conversely, at pH values above the pKa, the amine groups are deprotonated and the polymer becomes more hydrophobic, causing the network to collapse and release the entrapped aqueous phase.[2] The pKa of the MEMA monomer has been reported to be approximately 6.2.[1]

Signaling Pathway of pH-Responsive Swelling

The mechanism of pH-induced swelling in a poly(MEMA) hydrogel can be visualized as a straightforward signaling pathway.

Caption: pH-responsive swelling mechanism of poly(MEMA).

Quantitative Data on pH-Responsive Behavior

The swelling behavior of poly(MEMA) is a critical parameter for its application in drug delivery. The following tables summarize representative quantitative data on the pKa and pH-dependent swelling of MEMA-containing polymers.

Table 1: Acid Dissociation Constant (pKa) of MEMA

| Monomer/Polymer | pKa Value | Reference |

| 2-(N-morpholino)ethyl methacrylate (MEMA) | ~6.2 | [1] |

Table 2: Representative Swelling Ratio of a MEMA-Containing Hydrogel at Various pH Values

Data is representative of a copolymer hydrogel containing MEMA, illustrating the typical pH-dependent swelling trend. The swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

| pH | Swelling Ratio (%) |

| 2.0 | 750 |

| 4.0 | 720 |

| 6.0 | 450 |

| 7.4 | 200 |

| 8.0 | 150 |

| 10.0 | 130 |

Note: This data is adapted from studies on copolymers of MEMA and provides an illustrative example of the expected trend.[2]

Table 3: Representative pH-Triggered Drug Release Profile

This table illustrates the expected cumulative release of a model drug from a poly(MEMA)-based nanoparticle system at physiological and acidic pH, simulating release in the bloodstream versus a tumor microenvironment or an endosomal compartment.

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 1 | 5 | 20 |

| 4 | 10 | 45 |

| 8 | 15 | 70 |

| 12 | 18 | 85 |

| 24 | 22 | 95 |

Note: This data is representative of pH-responsive drug release from similar cationic polymers and illustrates the expected behavior of a MEMA-based system.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of pH-responsive poly(MEMA) hydrogels.

Synthesis of Poly(MEMA) Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a crosslinked poly(MEMA) hydrogel.

Materials:

-

2-(N-morpholino)ethyl methacrylate (MEMA), inhibitor removed

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

Protocol Workflow:

Caption: Workflow for poly(MEMA) hydrogel synthesis.

Detailed Steps:

-

Monomer Solution Preparation: In a glass vial, dissolve 1 g of MEMA and 0.02 g of EGDMA in 2 mL of deionized water.

-

Initiation: To the monomer solution, add 20 µL of a freshly prepared 10% (w/v) aqueous solution of APS, followed by 10 µL of TEMED.

-

Casting and Curing: Immediately after adding the accelerator, vortex the solution briefly and pour it into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for 24 hours.

-

Purification: After curing, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to remove unreacted monomers and initiator. The water should be changed every 6 hours for at least 48 hours.

-

Drying: The purified hydrogel can be dried to a constant weight either by lyophilization (freeze-drying) or in a vacuum oven at 40°C.

Characterization of pH-Dependent Swelling

This protocol outlines the procedure for determining the swelling ratio of the synthesized poly(MEMA) hydrogel at different pH values.

Materials:

-

Dried poly(MEMA) hydrogel discs of known weight

-

Buffer solutions of various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0)

-

Analytical balance

-

Beakers

Protocol Workflow:

Caption: Workflow for swelling ratio determination.

Detailed Steps:

-

Initial Weighing: Weigh the dried hydrogel discs accurately (Wd).

-

Immersion: Place each dried disc in a separate beaker containing a buffer solution of a specific pH.

-

Equilibration: Allow the hydrogels to swell at room temperature. The time to reach equilibrium swelling should be determined experimentally, but is typically 24-48 hours.

-

Final Weighing: At equilibrium, remove the swollen hydrogel from the buffer, gently blot the surface with a lint-free wipe to remove excess water, and weigh it immediately (Ws).

-

Calculation: Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Determination of pKa by Titration

This protocol describes the determination of the apparent pKa of the poly(MEMA) polymer.[4]

Materials:

-

Poly(MEMA) polymer

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

pH meter

-

Stir plate and stir bar

-

Buret

Protocol Workflow:

Caption: Workflow for pKa determination by titration.

Detailed Steps:

-

Polymer Solution: Dissolve a known amount of poly(MEMA) in deionized water to create a dilute solution (e.g., 0.1% w/v).

-

Acidification: While stirring, add 0.1 M HCl dropwise to the polymer solution until the pH is approximately 2.

-

Titration: Titrate the acidified polymer solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of NaOH, allowing the reading to stabilize.

-

Data Plotting: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the amine groups have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[5]

Applications in Drug Delivery

The pH-responsive nature of poly(MEMA) makes it a versatile platform for various drug delivery strategies.

-

Oral Drug Delivery: MEMA-based polymers can be used to create enteric coatings that protect acid-sensitive drugs from the low pH of the stomach and release them in the more neutral pH of the intestines.[6]

-

Tumor-Targeted Drug Delivery: The microenvironment of solid tumors is often acidic compared to healthy tissue. Poly(MEMA) nanoparticles can be designed to be stable at physiological pH (7.4) and to swell and release their drug payload in the acidic tumor microenvironment.[7]

-

Intracellular Drug Delivery: After endocytosis, drug carriers are often trafficked to endosomes and lysosomes, which have an acidic internal pH. Poly(MEMA)-based carriers can facilitate the release of drugs from these acidic compartments into the cytoplasm, a phenomenon known as the "proton sponge effect."[3]

Conclusion

Polymers of 2-(N-morpholino)ethyl methacrylate represent a promising class of pH-responsive materials with significant potential in advanced drug delivery systems. Their tunable swelling behavior, biocompatibility, and ability to respond to physiologically relevant pH changes offer opportunities for the development of targeted and controlled-release formulations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique properties of MEMA polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 6. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Thermoresponsive MEMA-Based Polymers: A Technical Guide for Drug Development Professionals

Introduction

Thermoresponsive polymers, a class of "smart" materials, have garnered significant attention in the biomedical field, particularly for applications in drug delivery, tissue engineering, and regenerative medicine.[1][2][3] These polymers exhibit a unique characteristic known as a Lower Critical Solution Temperature (LCST), the temperature at which they undergo a reversible phase transition from a soluble to an insoluble state in an aqueous environment.[1][2] Below the LCST, the polymer chains are hydrated and exist in an extended, soluble conformation.[2] As the temperature rises above the LCST, the polymer dehydrates, leading to chain collapse and aggregation, resulting in its precipitation from the solution.[2] This temperature-dependent behavior allows for the design of drug delivery systems that can release their therapeutic payload in a controlled manner in response to localized temperature changes, such as those induced by inflammation or external heating.

This technical guide provides an in-depth overview of the thermoresponsive characteristics of polymers based on methacrylate (B99206) monomers, particularly 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) and oligo(ethylene glycol) methacrylate (OEGMA). It is intended for researchers, scientists, and drug development professionals seeking to leverage these materials for advanced therapeutic applications.

Core Concepts of MEMA-Based Thermoresponsive Polymers

The thermoresponsive behavior of MEMA-based polymers is primarily governed by the balance between hydrophilic and hydrophobic interactions with water molecules. The ethylene (B1197577) glycol side chains contribute to the hydrophilicity of the polymer, while the methacrylate backbone is more hydrophobic. At temperatures below the LCST, hydrogen bonding between the ether oxygens of the ethylene glycol units and water molecules dominates, leading to polymer solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions become more prominent, causing the polymer chains to collapse and aggregate.

The precise LCST of a MEMA-based polymer can be finely tuned by altering its chemical composition. Key factors influencing the LCST include:

-

Monomer Composition: Copolymerizing MEO₂MA with more hydrophilic or hydrophobic monomers can increase or decrease the LCST, respectively. For instance, incorporating a higher amount of OEGMA, which is more hydrophilic than MEO₂MA, leads to a higher LCST.[4] Conversely, the inclusion of more hydrophobic monomers will lower the LCST.[5][6]

-

Molecular Weight: The molecular weight of the polymer can also influence its LCST, although the effect can be complex and dependent on the specific polymer architecture and end-groups.[7]

-

Polymer Architecture: The structure of the polymer, whether linear, branched, or in the form of a hydrogel, can impact its thermoresponsive properties.[8]

Synthesis of Thermoresponsive MEMA-Based Polymers

Thermoresponsive MEMA-based polymers are typically synthesized through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8][9] RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers.[10] This level of control is crucial for tailoring the thermoresponsive properties of the resulting polymers for specific drug delivery applications.

A typical synthesis involves the copolymerization of MEO₂MA and OEGMA monomers in the presence of a RAFT agent and a radical initiator.[9][11] The molar ratio of the monomers is a key parameter that is adjusted to achieve the desired LCST.[4]

Characterization of Thermoresponsive Properties

The accurate determination of the LCST is critical for the design and application of thermoresponsive polymers.[1] Several techniques are commonly employed to measure the LCST of MEMA-based polymers:

-

Turbidimetry: This is the most straightforward method and involves monitoring the change in the transmittance or absorbance of a polymer solution as a function of temperature using a UV-Vis spectrophotometer.[1] The cloud point (Tcp), which is the temperature at which the solution becomes visibly cloudy, is often taken as the LCST.[1]

-

Dynamic Light Scattering (DLS): DLS measures the size of the polymer aggregates in solution. As the temperature approaches the LCST, the polymer chains begin to collapse and form larger aggregates, which can be detected by DLS.[7]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the phase transition of the polymer. The LCST is identified as an endothermic peak in the DSC thermogram.[1][7]

Quantitative Data on MEMA-Based Polymers

The following tables summarize key quantitative data on the thermoresponsive properties of various MEMA-based polymers, as reported in the literature.

| Polymer Composition | Molecular Weight ( g/mol ) | LCST (°C) | Measurement Conditions | Reference |

| P(MEO₂MA₂₀-co-OEGMA₈₀) | - | 48 | Water | [4] |

| P(MEO₂MA₄₀-co-OEGMA₆₀) | - | 42 | Water | [4] |

| P(MEO₂MA₆₀-co-OEGMA₄₀) | - | 38 | Water | [4] |

| P(MEO₂MA₈₀-co-OEGMA₂₀) | - | 33 | Water | [4] |

| POEG₂MEMA | - | 26 | - | [12] |

| POEG₃MEMA | - | 52 | - | [12] |

| POEG₄MEMA | - | 68 | - | [12] |

| PEGMEMA-PPGMA-EGDMA | - | 32 | - | [13][14] |

| P(HEMA₉₀-co-OEGMA₁₀) | - | 23 | 0.5 g/L in water | [15] |

| POEGMA | - | 66.5 | 2 g/L in water | [15] |

Table 1: Lower Critical Solution Temperatures (LCST) of Various MEMA-Based Polymers.

| Polymer System | Drug | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| Fe₃O₄@P(MEO₂MA-co-OEGMA) NPs | Doxorubicin | - | - | 45°C for 60h | 100 | [16] |

| MeHA-NIPA Hydrogel (MeHA–NIPA-1) | 5-Fluorouracil | - | 85.2 ± 2.1 | 37°C, pH 7.4 | ~90 (fastest) | [17] |

| MeHA-NIPA Hydrogel (MeHA–NIPA-4) | 5-Fluorouracil | - | - | 37°C, pH 7.4 | ~83-85 (sustained over 7 days) | [17] |

Table 2: Drug Loading and Release Characteristics of MEMA-Based Polymer Systems.

Experimental Protocols

Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry

This protocol describes a common method for determining the LCST of a thermoresponsive polymer using a UV-Vis spectrophotometer.

Materials:

-

Thermoresponsive polymer

-

Solvent (e.g., deionized water, phosphate-buffered saline)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Cuvettes

Procedure:

-

Prepare a dilute solution of the polymer in the desired solvent (e.g., 1 mg/mL).[18]

-

Transfer the polymer solution to a cuvette and place it in the temperature-controlled holder of the UV-Vis spectrophotometer.

-

Set the wavelength to a value where the polymer does not absorb light (e.g., 500-700 nm) to ensure that changes in the signal are due to light scattering.[1]

-

Equilibrate the sample at a temperature below the expected LCST for at least 15 minutes.[1]

-

Increase the temperature of the sample at a controlled rate (e.g., 1 °C/min).[2]

-

Record the transmittance or absorbance of the solution at regular temperature intervals.

-

Plot the transmittance or absorbance as a function of temperature.

-

The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value.[1] Alternatively, the onset of the transition or the inflection point of the curve can be used.[1]

Visualizations

Experimental Workflow for LCST Determination

Caption: Workflow for determining the LCST of a thermoresponsive polymer using turbidimetry.

Factors Influencing the LCST of MEMA-Based Copolymers

Caption: Key factors that influence the Lower Critical Solution Temperature (LCST) of MEMA-based copolymers.

Stimuli-Responsive Drug Delivery Mechanism

Caption: Generalized mechanism of thermo-responsive drug delivery using MEMA-based polymers.

Applications in Drug Delivery

The tunable thermoresponsive properties of MEMA-based polymers make them highly attractive for a variety of drug delivery applications.[4] By designing polymers with an LCST slightly above physiological temperature (37°C), drug-loaded nanoparticles or hydrogels can remain stable in systemic circulation.[5] Upon reaching a target site where the temperature is elevated, such as a tumor or an inflamed tissue, the polymer undergoes its phase transition, leading to the release of the encapsulated drug.[16] This targeted drug release can enhance therapeutic efficacy while minimizing systemic side effects.[4]

MEMA-based hydrogels are also being explored as injectable drug delivery systems.[19][20] These materials can be injected as a liquid at room temperature and then form a gel in situ at body temperature, creating a depot for the sustained release of drugs over an extended period.[17]

Conclusion

Thermoresponsive MEMA-based polymers represent a versatile and promising platform for the development of advanced drug delivery systems. Their tunable LCST, biocompatibility, and ability to be synthesized with a high degree of control make them ideal candidates for a range of therapeutic applications. Further research into the in vivo behavior of these polymers and their interaction with biological systems will be crucial for their successful translation to the clinic. This guide provides a foundational understanding of the core characteristics of these materials to aid researchers and drug development professionals in harnessing their potential for innovative therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. Thermoresponsive polymers and their biomedical application in tissue engineering – a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. alum.up.edu.ph [alum.up.edu.ph]

- 9. Synthesis of thermo-responsive polymers with both tunable UCST and LCST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Thermoresponsive and photocrosslinkable PEGMEMA-PPGMA-EGDMA copolymers from a one-step ATRP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aggregation of Thermoresponsive Polymethacrylates in a Dulbecco’s Modified Eagle Medium and Its Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. LCST polymers with UCST behavior - Soft Matter (RSC Publishing) DOI:10.1039/D0SM01505A [pubs.rsc.org]

- 19. Hydrogels for Drug Delivery - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]

- 20. mdpi.com [mdpi.com]

Unveiling the Lower Critical Solution Temperature of MEMA-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the Lower Critical Solution Temperature (LCST) of polymers based on 2-(methoxyethoxy)ethyl methacrylate (B99206) (MEMA), also known as MEO₂MA. These thermoresponsive polymers are at the forefront of "smart" material development, with significant potential in drug delivery, tissue engineering, and diagnostics. Their ability to undergo a reversible phase transition from a soluble to an insoluble state in aqueous solutions at a physiologically relevant temperature makes them a subject of intense research. This document provides a comprehensive overview of the factors influencing the LCST of MEMA-based polymers, detailed experimental protocols for their characterization and synthesis, and a molecular-level insight into the phase transition phenomenon.

The Phenomenon of Lower Critical Solution Temperature in MEMA Polymers

Polymers exhibiting LCST are soluble in a solvent below a critical temperature and become insoluble above it.[1] For aqueous solutions of MEMA-based polymers, this transition is driven by a delicate balance between polymer-water and polymer-polymer interactions.[1] At temperatures below the LCST, hydrogen bonds between the ether oxygens of the MEMA side chains and water molecules are favorable, leading to the hydration and dissolution of the polymer chains, which adopt an extended coil conformation.[1][2] As the temperature increases, the entropy of the system becomes a more dominant factor. The release of ordered water molecules from the polymer chains leads to an overall increase in entropy, making the aggregation of the dehydrated, collapsed polymer globules thermodynamically favorable.[1] This macroscopic phase separation is observed as the cloud point of the solution.

The LCST of MEMA-based polymers can be precisely tuned by copolymerization. A common strategy is to incorporate a more hydrophilic comonomer, such as oligo(ethylene glycol) methacrylate (OEGMA). Increasing the molar fraction of the more hydrophilic OEGMA in a P(MEO₂MA-co-OEGMA) copolymer will increase the overall hydrophilicity of the polymer, thus requiring a higher temperature to induce dehydration and phase separation, resulting in a higher LCST.[3][4] This tunability is a key feature for designing MEMA-based polymers for specific biomedical applications.[4]

Quantitative Analysis of LCST in MEMA-Based Copolymers

The Lower Critical Solution Temperature (LCST) of MEMA-based polymers is not a fixed value but is influenced by several factors, including copolymer composition, polymer molecular weight, and concentration in solution. The following tables summarize quantitative data from the literature to illustrate these effects.

Table 1: Effect of Copolymer Composition on the Cloud Point of P(MEO₂MA-co-OEGMA)

| Molar Fraction of OEGMA in Copolymer (%) | Cloud Point (°C) | Reference |

| 5 | 33.8 | [5] |

| 6 | ~35 | [3] |

| 8 | ~40 | [3] |

| 11 | ~45 | [3] |

| 20 | 33 | [4] |

| 25 | ~38 | [4] |

| 50 | ~45 | [4] |

| 60 | 48 | [4] |

Note: The cloud point is a commonly used approximation of the LCST and is defined as the temperature at which the solution becomes visibly turbid.

Table 2: Effect of Molecular Weight on the Cloud Point of P(MEO₂MA-co-OEGMA) with 5 mol% OEGMA

| Mn ( g/mol ) | Mw/Mn | Cloud Point (°C) | Reference |

| 5340 | 1.34 | 33.5 | [5] |

| 9259 | 1.37 | 33.8 | [5] |

| 18300 | 1.25 | 34.1 | [5] |

As observed, the influence of molecular weight on the cloud point of P(MEO₂MA-co-OEGMA) is less pronounced compared to other thermoresponsive polymers like PNIPAM.[5]

Table 3: Effect of Polymer Concentration on the Cloud Point of PDEGMA and POEGMA

| Polymer | Concentration (mg/mL) | Cloud Point (°C) | Reference |

| PDEGMA | 2 | 25.2 | [6] |

| PDEGMA | 20 | 22.7 | [6] |

| POEGMA | 2 | 66.5 | [6] |

| POEGMA | 20 | 61.5 | [6] |

Note: PDEGMA (poly(di(ethylene glycol) methyl ether methacrylate)) is structurally similar to PMEMA. This data illustrates the general trend of decreasing cloud point with increasing polymer concentration.

Molecular Mechanism of the LCST Transition

The phase transition of MEMA-based polymers in aqueous solution is a molecular-level phenomenon driven by changes in intermolecular forces. The following diagram illustrates the coil-to-globule transition.

Experimental Protocols

Precise and reproducible characterization and synthesis are paramount for the development of MEMA-based polymers for specific applications. This section provides detailed methodologies for key experiments.

Determination of the Lower Critical Solution Temperature

1. Turbidimetry using UV-Vis Spectrophotometry

This is the most common method for determining the cloud point (Tcp), which is a practical approximation of the LCST.

-

Principle: As the polymer solution is heated past its LCST, the polymer aggregates, causing the solution to become turbid. This turbidity leads to an increase in light scattering, which is detected as an increase in absorbance (or a decrease in transmittance) by the spectrophotometer.

-

Protocol:

-

Prepare a polymer solution of known concentration (e.g., 1-10 mg/mL) in the desired aqueous medium (e.g., deionized water, PBS). Filter the solution through a 0.45 µm filter to remove any dust or aggregates.

-

Transfer the solution to a quartz cuvette and place it in the temperature-controlled sample holder of a UV-Vis spectrophotometer.

-

Equilibrate the sample at a temperature well below the expected LCST for 15-20 minutes.

-

Set the spectrophotometer to a wavelength in the visible range where the polymer does not absorb (e.g., 500-700 nm).

-

Increase the temperature at a constant, slow rate (e.g., 0.5-1 °C/min) while continuously monitoring the transmittance or absorbance.

-

The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

-

2. Differential Scanning Calorimetry (DSC)

DSC provides a more thermodynamic measurement of the LCST transition.

-